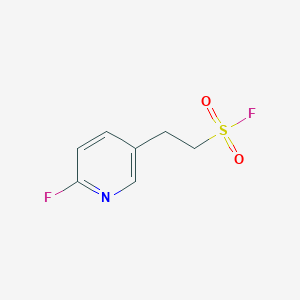
2-(6-Fluoropyridin-3-yl)ethanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(6-Fluoropyridin-3-yl)ethanesulfonyl fluoride” is an organic compound with the molecular formula C7H7F2NO2S . It is also known as FPEF. This molecule has several applications and significant potential implications in various fields of research and industry.
Synthesis Analysis
FPEF can be synthesized by reacting 3- (2,2,2-trifluoroethyl)pyridine with sulphuryl fluoride. The crude product can be purified by recrystallization from ethanol. The chemical structure of FPEF was confirmed by ^1H NMR, ^13C NMR and HRMS.Molecular Structure Analysis
The molecular structure of FPEF is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Aplicaciones Científicas De Investigación
Positron Emission Tomography (PET) Imaging
2-(6-Fluoropyridin-3-yl)ethanesulfonyl fluoride plays a critical role in the development of radiopharmaceuticals for PET imaging. The compound's fluorine-18 labeled derivatives, such as fluoropyridines, are essential in medical imaging to study various diseases. The synthesis of these compounds involves selective fluorination techniques, demonstrating the compound's utility in enhancing diagnostic accuracy in PET imaging by providing stable fluorine-18 incorporation into bioactive molecules for effective tracking and imaging of biological processes in vivo (Carroll et al., 2007).
Fluorination of Biomolecules
The compound is also pivotal in the development of novel fluorination methods for biomolecules, such as peptides and proteins. Its derivatives facilitate the introduction of fluorine-18 into these molecules, enabling their use in PET imaging to investigate molecular pathways, disease progression, and treatment efficacy. This application underscores the compound's significance in advancing targeted and personalized medicine by enabling the visualization of specific molecular targets within the body (de Bruin et al., 2005).
Environmental and Health Surveillance
2-(6-Fluoropyridin-3-yl)ethanesulfonyl fluoride-related compounds, particularly perfluorooctanesulfonyl fluoride (POSF)-based materials, are widely used in consumer products. Their degradation products, such as perfluorooctanesulfonate (PFOS), accumulate in the environment and human tissues, raising concerns about their potential environmental and health impacts. Research into the distribution and effects of these compounds is crucial for developing safer alternatives and mitigating exposure risks. Studies on human and environmental samples from various countries provide essential data for assessing the global spread and potential health implications of these fluorinated compounds, highlighting the compound's relevance in environmental health research (Kannan et al., 2004).
Fluorination Chemistry and Organic Synthesis
The compound is instrumental in exploring fluorination reactions and developing new fluorinating agents. Its unique reactivity facilitates the synthesis of fluorinated organic compounds, which are highly valued in various fields, including pharmaceuticals, agrochemicals, and materials science. The ability to selectively introduce fluorine into organic molecules opens up new avenues for creating compounds with enhanced properties, such as increased stability, bioavailability, and therapeutic efficacy. Research into novel fluorination techniques and agents underscores the compound's significance in expanding the toolbox of synthetic chemistry (Umemoto et al., 2021).
Propiedades
IUPAC Name |
2-(6-fluoropyridin-3-yl)ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c8-7-2-1-6(5-10-7)3-4-13(9,11)12/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRKCOJCTDFFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCS(=O)(=O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Fluoropyridin-3-yl)ethanesulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-oxo-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)butanoate](/img/structure/B2725760.png)
![ethyl 2-(4-butoxybenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2725761.png)



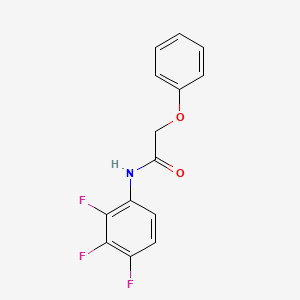
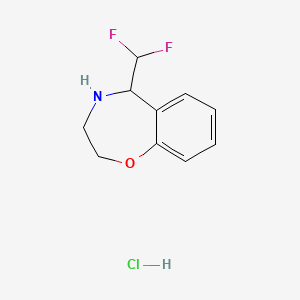
![13-Amino-2,3,5,6,8,9-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinolin-15-ol](/img/structure/B2725772.png)
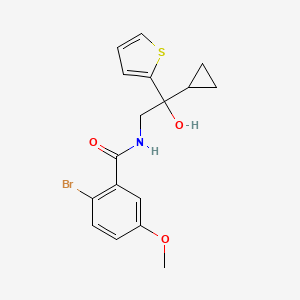
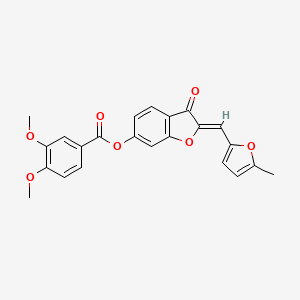
![3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2725776.png)

![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2725782.png)
![1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2725783.png)